6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
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Overview
Description
6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one is a useful research compound. Its molecular formula is C19H18O6 and its molecular weight is 342.347. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Properties
The synthesis of benzofuran derivatives and their biological properties have been a subject of interest due to their potential pharmacological applications. Studies have explored the synthesis of various benzofuran compounds, aiming to understand their structure-activity relationships and potential as therapeutic agents. For instance, the synthesis of benzofuran hydroxyamic acids as 5-lipoxygenase inhibitors demonstrates the potential of benzofuran derivatives in developing anti-inflammatory drugs (Ohemeng et al., 1994). Similarly, the total synthesis of 2-isopropyliden-2H-benzofuran-3-one from Verbesina luetzelburgii highlights the interest in naturally occurring benzofuran derivatives for their unique biological activities (Pergomet et al., 2017).
Antimicrobial and Anticancer Activities
New derivatives of benzofurans have been isolated and characterized for their antimicrobial and anticancer activities. For example, derivatives from the mangrove endophytic fungus Nigrospora sp. showed moderate antitumor and antimicrobial activities, suggesting the potential of benzofuran derivatives in developing new therapeutic agents (Xia et al., 2011). Additionally, the synthesis and evaluation of aurone derivatives based on benzofuran-3-one have been conducted, highlighting their varying anti-cancer activities and emphasizing the diversity of benzofuran derivatives as potential anticancer agents (Demirayak et al., 2015).
Antioxidant Activities
The exploration of antioxidant activities of benzofuran derivatives reveals their potential in combating oxidative stress-related diseases. A novel one-pot synthesis of benzofuran derivatives via Strecker reaction and their subsequent study for antioxidant activity demonstrated the capacity of these compounds to act as free radical scavengers, suggesting their utility in developing antioxidant therapies (Ezzatzadeh & Hossaini, 2018).
Mechanism of Action
Target of Action
Compounds containing theTrimethoxyphenyl (TMP) group, which is present in the molecular structure of this compound, have been known to effectively inhibit various targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
It is known that the tmp group plays a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This suggests that the compound might interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Given the known targets of tmp-containing compounds, it can be inferred that this compound might affect pathways related tocell division (via tubulin inhibition), protein folding (via Hsp90 inhibition), oxidative stress response (via TrxR inhibition), and cell signaling (via ALK2 and P-gp inhibition) .
Result of Action
Given the known targets of tmp-containing compounds, it can be inferred that this compound might have potentialanti-cancer , anti-fungal , anti-bacterial , and anti-viral effects .
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-10-13(20)6-5-12-17(21)14(25-18(10)12)7-11-8-15(22-2)19(24-4)16(9-11)23-3/h5-9,20H,1-4H3/b14-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQQXAIZQYVNCS-AUWJEWJLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.